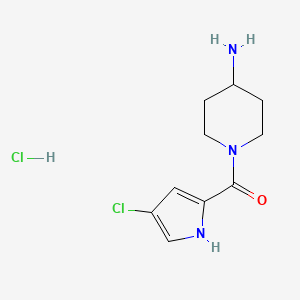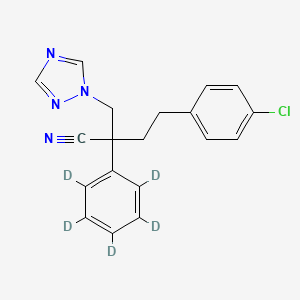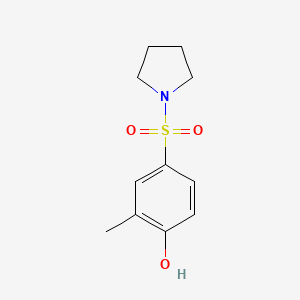
1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-4-amine hydrochloride
Übersicht
Beschreibung
“1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-4-amine hydrochloride” is a chemical compound with the molecular formula C10H15Cl2N3O and a molecular weight of 264.15 . It is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic heterocycle, like furan and imidazole . The pyrrole ring is bonded to a piperidine ring through a carbonyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 264.15 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I searched .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of Pyrrole Derivatives : This compound is involved in the synthesis of various pyrrole derivatives, which are significant in pharmaceutical chemistry. For instance, pyrrole derivatives are synthesized through reactions involving heterocyclic amines like piperidine, demonstrating the versatile applications of these compounds in creating new pharmacologically interesting molecules (Krutošíková et al., 2001).
Biological Activity of Pyrrolo[2,3-b]Pyridine Scaffolds : The compound plays a role in the synthesis of biologically active pyrrolo[2,3-b]pyridine scaffolds. These scaffolds have potential applications in medicinal chemistry, highlighting the significance of such compounds in the development of new therapeutic agents (Sroor, 2019).
Fluorescent Probes for DNA Detection : Compounds synthesized using 1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-4-amine hydrochloride have been studied as potential fluorescent probes for DNA detection. These compounds, when used as hydrochloride salts, show enhanced fluorescence emission intensity, making them valuable in biotechnological and medical diagnostics (Perin et al., 2011).
Development of Conducting Films : Pyrrole derivatives, including those synthesized from this compound, are used in the preparation of polypyrroles. These materials form stable, flexible films with electrical conductivity, finding applications in electronic and material sciences (Anderson & Liu, 2000).
Synthesis of Novel Compounds
New Pyrrolylcarboxamides : The compound is used in the synthesis of new pyrrolylcarboxamides with potential pharmacological activity. This synthesis involves reactions with various amines, demonstrating its utility in creating diverse pharmacologically active molecules (Bijev et al., 2003).
Preparation of Pyrrol-3-ones : It's also involved in the preparation of pyrrol-3-ones, a class of compounds with diverse applications in medicinal chemistry (Chalyk et al., 2009).
Construction of Heterocyclic Compounds : This compound is integral in the synthesis of various heterocyclic compounds like piperidines, pyridines, and pyrroles, underscoring its importance in organic synthesis and drug development (Piens et al., 2016).
Synthesis of Anticancer Agents : Derivatives of this compound have been synthesized and evaluated for their anticancer activity, indicating its potential use in the development of new cancer therapies (Kumar et al., 2013).
Crystal Engineering Applications : Pyrrole-2-carboxylates derived from this compound have been used in crystal engineering, demonstrating its utility in materials science for creating supramolecular structures (Yin & Li, 2006).
Eigenschaften
IUPAC Name |
(4-aminopiperidin-1-yl)-(4-chloro-1H-pyrrol-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O.ClH/c11-7-5-9(13-6-7)10(15)14-3-1-8(12)2-4-14;/h5-6,8,13H,1-4,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNBEBFHNZIUBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC(=CN2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(Azetidin-1-yl)methyl]-2-chloropyridine](/img/structure/B1459922.png)

![2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate](/img/structure/B1459924.png)
![6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B1459925.png)




![1-[(Tert-butoxy)carbonyl]-4-methyl-5-oxopiperazine-2-carboxylic acid](/img/structure/B1459935.png)


